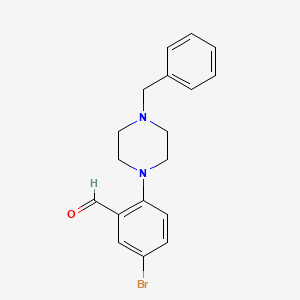

2-(4-Bencilpiperazin-1-il)-5-bromobenzaldehído

Descripción general

Descripción

The compound “2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

In a study, a series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid bearing different N-(piperazin-1-yl)alkyl side chains were designed, synthesized, and evaluated for their in vitro anticancer activities . Another study synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The binding energies obtained in Argus Lab for a similar compound were -10.6447, -10.5517 kJ/mol and the chemscore values were 4.63, 0.16 .

Chemical Reactions Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-Benzylpiperazin-1-yl)pyrazine, include a molecular weight of 254.33 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 443.5±35.0 °C at 760 mmHg, and a flash point of 222.0±25.9 °C .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los compuestos relacionados con “2-(4-Bencilpiperazin-1-il)-5-bromobenzaldehído” se han sintetizado y estudiado por sus propiedades antimicrobianas. Por ejemplo, una serie de compuestos novedosos con una estructura similar fueron sintetizados y mostraron potencial como agentes antimicrobianos .

Aplicaciones Terapéuticas

Los derivados de piperazina, que forman parte de la estructura química del compuesto en cuestión, se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. Estos estudios sugieren que el compuesto podría explorarse por sus beneficios terapéuticos.

Investigación Química

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzylpiperazine derivatives, have been known to interact with various receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

Based on the structure, it can be hypothesized that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking . Further experimental studies are required to confirm this hypothesis.

Biochemical Pathways

Similar compounds have been associated with various neurological and psychiatric conditions, suggesting a potential impact on neurotransmitter-related pathways .

Pharmacokinetics

Similar compounds have shown a range of pharmacokinetic behaviors, including hepatic metabolism and renal excretion . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on the known effects of structurally similar compounds, it can be hypothesized that this compound may have potential effects on cellular signaling pathways, possibly leading to changes in cellular function .

Direcciones Futuras

The development of additional potential antidepressant molecules has become a major research hotspot in the field of pharmaceutical research . The numerous studies have revealed that the inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .

Análisis Bioquímico

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, which are involved in redox reactions and hydrolysis, respectively . The nature of these interactions often involves the binding of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with proteins, potentially altering their conformation and function.

Cellular Effects

The effects of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde on cellular processes are diverse and depend on the type of cells being studied. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, it has been reported to alter the expression levels of certain genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activities, depending on the nature of the interaction. Additionally, 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo chemical degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. Long-term exposure to 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde vary with different dosages . At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for potential therapeutic applications while minimizing adverse effects.

Metabolic Pathways

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated and demethylated metabolites. The interaction of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde with cofactors such as NADPH and FAD is essential for its metabolic conversion. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration. Once inside the cells, 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde can bind to specific proteins, affecting its localization and accumulation in different cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can impact cellular energy metabolism.

Propiedades

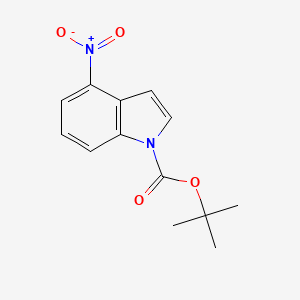

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRIDJONZOWMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649852 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883512-03-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)